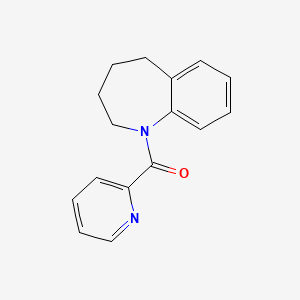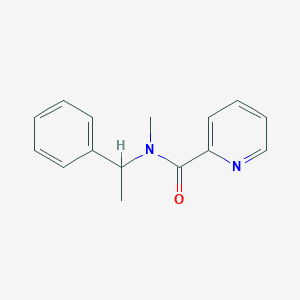
N-methyl-N-(1-phenylethyl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MPHP was first synthesized in 1960 by Boehringer Ingelheim, a German pharmaceutical company. Since then, it has been used in scientific research to study its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用机制
MPHP acts as a dopamine transporter blocker, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for its stimulant effects.
Biochemical and Physiological Effects:
MPHP has been found to increase locomotor activity in rats, as well as induce hyperthermia and anorexia. It has also been found to increase heart rate and blood pressure in humans.
实验室实验的优点和局限性
One advantage of using MPHP in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. However, one limitation is its potential for abuse and the need for strict regulations when handling the compound.
未来方向
There are several future directions for research on MPHP. One potential area of study is its potential for therapeutic use in treating conditions such as ADHD or narcolepsy. Another area of study is its potential for addiction and abuse, and the development of treatments for addiction to MPHP and other synthetic cathinones.
In conclusion, MPHP has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and its potential for therapeutic use. While it has potential for therapeutic use, its potential for abuse and the need for strict regulations when handling the compound must be taken into consideration. Further research is needed to fully understand the effects of MPHP and its potential for therapeutic use.
合成方法
The synthesis of MPHP involves the condensation of 2-bromopyridine with N-methyl-1-phenylethylamine, followed by the reaction with ethyl chloroformate to form the final product. This method has been well established in the literature and has been used to produce MPHP for research purposes.
科学研究应用
MPHP has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and its potential for therapeutic use. One such study found that MPHP acts as a dopamine transporter blocker, which may contribute to its stimulant effects. Another study found that MPHP increases locomotor activity in rats, indicating its potential as a psychostimulant.
属性
IUPAC Name |
N-methyl-N-(1-phenylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12(13-8-4-3-5-9-13)17(2)15(18)14-10-6-7-11-16-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNLCISMNFZWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-phenylethyl)pyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

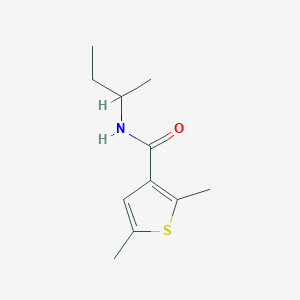
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)
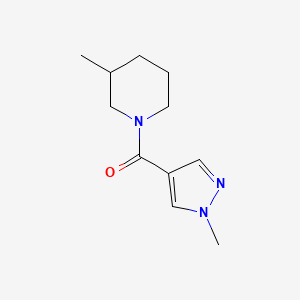
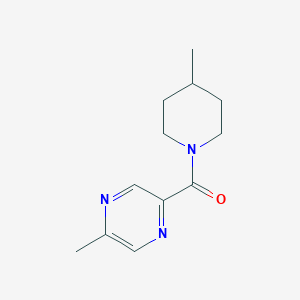
![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)

![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)
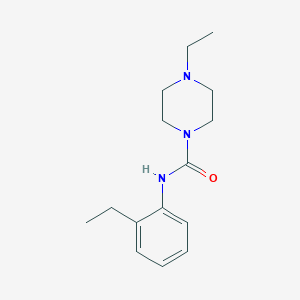
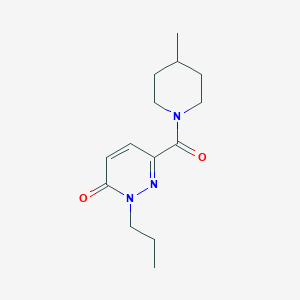
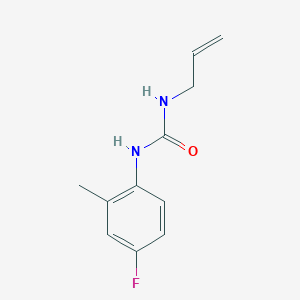
![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)

